Almorexant Exhibits the Slowest Dissociation Rate from OX2 Among Clinically Evaluated DORAs, Conferring Pseudo-Irreversible Antagonism
In head‑to‑head competition kinetic studies using [³H]‑EMPA at human OX2 receptors, almorexant demonstrated a dissociation rate constant (koff) of 0.0050 ± 0.0017 min⁻¹, which is 2.4‑fold slower than suvorexant (koff = 0.012 ± 0.0028 min⁻¹) and 44‑fold slower than the fast‑offset ligand TCS‑OX2‑29 (koff = 0.22 ± 0.026 min⁻¹) [1]. This exceptionally slow dissociation translates to a dissociation half‑life (t½) of 242 ± 138 minutes, compared to 79 ± 20 minutes for suvorexant and 3.2 ± 0.42 minutes for TCS‑OX2‑29. The authors concluded that under cellular conditions, almorexant effectively acts as a pseudo‑irreversible antagonist, causing profound depression of the maximal orexin‑A response that is not observed with fast‑offset antagonists [1].
| Evidence Dimension | Dissociation rate constant (koff) from human OX2 receptor |
|---|---|
| Target Compound Data | 0.0050 ± 0.0017 min⁻¹; t½ = 242 ± 138 min |
| Comparator Or Baseline | Suvorexant: 0.012 ± 0.0028 min⁻¹ (t½ = 79 ± 20 min); TCS-OX2-29: 0.22 ± 0.026 min⁻¹ (t½ = 3.2 ± 0.42 min) |
| Quantified Difference | 2.4× slower than suvorexant; 44× slower than TCS-OX2-29 |
| Conditions | Competition kinetic binding studies with [³H]-EMPA at human OX2 receptors expressed in CHO cell membranes |
Why This Matters
The uniquely slow dissociation enables sustained OX2 receptor occupancy that persists beyond plasma clearance, making almorexant the preferred tool for studying long‑duration orexin blockade in vitro and in vivo.
- [1] Callander GE, et al. Br J Pharmacol. 2014 Jan;171(2):351-63. Table 1: Kinetic parameters of orexin receptor antagonists. View Source
